ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the quinoline family This compound is known for its unique chemical structure, which includes a quinoline core, a piperidine ring, and a chlorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE typically involves multi-step reactions. One common method includes the condensation of 4-chlorobenzenesulfonyl chloride with quinoline derivatives, followed by the introduction of a piperidine ring through nucleophilic substitution reactions. The final step involves esterification to form the ethyl ester group. Reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, while the piperidine ring and chlorobenzenesulfonyl group can form hydrogen bonds and hydrophobic interactions with proteins. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like 2-hydroxyquinoline and 4-hydroxyquinoline share a similar quinoline core but differ in their functional groups.
Piperidine derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-3-carboxylic acid have similar piperidine rings but lack the quinoline and chlorobenzenesulfonyl groups.
Uniqueness
ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE is unique due to its combination of a quinoline core, piperidine ring, and chlorobenzenesulfonyl group. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound in scientific research .
Properties
IUPAC Name |
ethyl 1-[3-(4-chlorophenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-2-30-23(27)16-6-5-13-26(15-16)22-19-7-3-4-8-20(19)25-14-21(22)31(28,29)18-11-9-17(24)10-12-18/h3-4,7-12,14,16H,2,5-6,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATVYRWSUXUVGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.